molecular formula C16H12N2O4 B4987443 2-(2,4-Dimethyl-6-nitrophenyl)isoindole-1,3-dione

2-(2,4-Dimethyl-6-nitrophenyl)isoindole-1,3-dione

Cat. No.: B4987443
M. Wt: 296.28 g/mol
InChI Key: PQNAPEHMYOBUBF-UHFFFAOYSA-N
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Description

2-(2,4-Dimethyl-6-nitrophenyl)isoindole-1,3-dione is a chemical compound characterized by its isoindoline-1,3-dione core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethyl-6-nitrophenyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents like toluene and catalysts such as SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethyl-6-nitrophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethyl-6-nitrophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethyl-6-nitrophenyl)isoindole-1,3-dione is unique due to the presence of both dimethyl and nitro groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance the compound’s potential for diverse applications in various fields .

Properties

IUPAC Name

2-(2,4-dimethyl-6-nitrophenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-9-7-10(2)14(13(8-9)18(21)22)17-15(19)11-5-3-4-6-12(11)16(17)20/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNAPEHMYOBUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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